

Technical Guide: FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2-Bromo-5-hydroxybenzaldehyde

Cat. No.: B118957

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: **2-Bromo-5-hydroxybenzaldehyde** ($C_7H_5BrO_2$) is a valuable biochemical reagent and a versatile intermediate in the synthesis of various pharmaceutical agents, including PDE4 inhibitors and cell growth inhibitors.[1][2] Its chemical structure consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a formyl (aldehyde) group. A thorough analytical characterization is crucial for confirming its identity, purity, and structural integrity in research and drug development settings. This technical guide provides an in-depth overview of the analysis of **2-Bromo-5-hydroxybenzaldehyde** using two primary spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds.

Experimental Protocol: KBr Pellet Method

A common and effective method for analyzing solid samples like **2-Bromo-5-hydroxybenzaldehyde** is the potassium bromide (KBr) pellet technique.[3][4]

- **Sample Preparation:** A small amount of the compound (approximately 1-2 mg) is ground together with about 100-200 mg of dry KBr powder using an agate mortar and pestle. The

concentration of the sample in KBr should be between 0.2% and 1%.^[5]

- Pellet Formation: The resulting fine powder is transferred to a pellet-pressing die. A pressure of approximately 20,000 prf is applied for several minutes to form a thin, transparent, or translucent pellet.^[5]
- Background Spectrum: A background spectrum of the empty spectrometer sample holder is recorded to account for atmospheric CO₂ and water vapor.^[6]
- Sample Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
- Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 45-100) are often accumulated to improve the signal-to-noise ratio, with a resolution of 4 or 8 cm⁻¹.^[6]

FT-IR Experimental Workflow



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Caption: Workflow for FT-IR analysis using the KBr pellet method.

Data Interpretation

The FT-IR spectrum of **2-Bromo-5-hydroxybenzaldehyde** displays characteristic absorption bands corresponding to its distinct functional groups. The key quantitative data is summarized below.

Table 1: Characteristic FT-IR Peaks for **2-Bromo-5-hydroxybenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3331	Medium (broad)	O-H stretch (phenolic)[4]
~2830 & ~2720	Medium	C-H stretch (aldehyde, Fermi resonance)[7]
1684	Strong	C=O stretch (aromatic aldehyde)[4]
1595, 1480	Strong	C=C stretch (aromatic ring)[4]
1305	Strong	In-plane O-H bend / C-O stretch coupling
1170	Medium	C-O stretch (phenolic)[4]
~800-600	Medium-Strong	C-H out-of-plane bend (aromatic substitution)

| ~600-500 | Medium | C-Br stretch |

Note: The C=O stretching frequency at 1684 cm⁻¹ is lower than that of a typical aliphatic aldehyde (1740-1720 cm⁻¹) due to the conjugation with the aromatic ring, which imparts more single-bond character to the carbonyl group.[7][8] The broad O-H band around 3331 cm⁻¹ is indicative of intermolecular hydrogen bonding.[4]

Mass Spectrometry (MS)

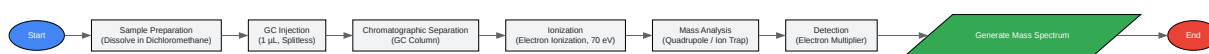
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For a volatile compound like **2-Bromo-5-hydroxybenzaldehyde**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical approach.

Experimental Protocol: GC-MS

The following protocol is adapted from standard methods for the analysis of phenolic compounds.[9]

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as dichloromethane or ethyl acetate.[2][9]
- Gas Chromatography (GC):
 - Injection: 1 μL of the sample solution is injected into the GC, typically in splitless mode to maximize sensitivity.[9]
 - Injector Temperature: 275 $^{\circ}\text{C}$.[9]
 - Carrier Gas: Helium at a constant flow of 1.5 mL/min.[9]
 - Column: A low-polarity column, such as a TG-5SilMS (5% diphenyl/95% dimethyl polysiloxane phase), is suitable.[9]
 - Oven Program: An initial temperature of 60 $^{\circ}\text{C}$ held for 5 minutes, followed by a ramp of 8 $^{\circ}\text{C}/\text{min}$ to 300 $^{\circ}\text{C}$, which is then held for 10 minutes.[9]
- Mass Spectrometry (MS):
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Transfer Line Temperature: 300 $^{\circ}\text{C}$.[9]
 - Mass Analyzer: A quadrupole or ion trap analyzer scans a mass range (e.g., m/z 40-450) to detect the molecular ion and its fragments.

Mass Spectrometry Experimental Workflow



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Caption: Workflow for GC-MS analysis of **2-Bromo-5-hydroxybenzaldehyde**.

Data Interpretation

The mass spectrum provides the molecular weight and fragmentation data. Due to the natural isotopic abundance of bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), all bromine-containing fragments appear as a pair of peaks (M and M+2) of nearly equal intensity.

Table 2: Key Mass Spectrometry Data for **2-Bromo-5-hydroxybenzaldehyde**

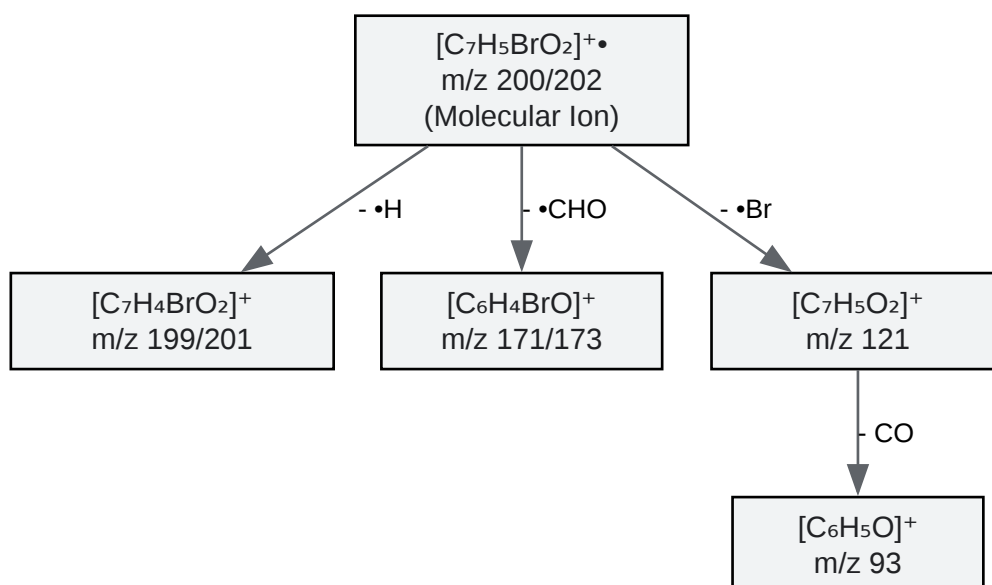
m/z (for $^{79}\text{Br}/^{81}\text{Br}$)	Ion/Fragment	Description
200 / 202	$[\text{M}]^{+\bullet}$	Molecular Ion [4]
199 / 201	$[\text{M}-\text{H}]^+$	Loss of a hydrogen atom [10]
171 / 173	$[\text{M}-\text{CHO}]^+$	Loss of the formyl group (CHO) [10]
121	$[\text{M}-\text{Br}]^+$	Loss of a bromine radical
93	$[\text{M}-\text{Br}-\text{CO}]^+$	Subsequent loss of carbon monoxide
200.95	$[\text{M}+\text{H}]^+$	Predicted protonated molecule (ESI) [11]
222.94	$[\text{M}+\text{Na}]^+$	Predicted sodium adduct (ESI) [11]

| 198.94 | $[\text{M}-\text{H}]^-$ | Predicted deprotonated molecule (ESI)[\[11\]](#) |

Note: The data for $[\text{M}]^{+\bullet}$ is from Electron Ionization (EI) experiments. The predicted adducts ($[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, $[\text{M}-\text{H}]^-$) are typically observed with soft ionization techniques like Electrospray Ionization (ESI).

Proposed Fragmentation Pathway (EI)

Under electron ionization, the molecular ion undergoes fragmentation, providing structural clues.



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Caption: Proposed EI fragmentation pathway for **2-Bromo-5-hydroxybenzaldehyde**.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a comprehensive characterization of **2-Bromo-5-hydroxybenzaldehyde**. FT-IR confirms the presence of the key hydroxyl, aldehyde, and aromatic functional groups through their characteristic vibrational frequencies. Mass spectrometry confirms the molecular weight (201.02 g/mol) and reveals a predictable fragmentation pattern consistent with the compound's structure, including the characteristic isotopic signature of bromine.[1][3] These analytical techniques are indispensable for verifying the identity and purity of this important chemical intermediate in scientific research and pharmaceutical development.

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